molecular formula C16H28N2O3 B8287463 Tert-butyl 4-(2-pyrrolidin-1-ylacetyl)piperidinecarboxylate

Tert-butyl 4-(2-pyrrolidin-1-ylacetyl)piperidinecarboxylate

Cat. No. B8287463
M. Wt: 296.40 g/mol
InChI Key: NXKNRVURLQCORI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(2-pyrrolidin-1-ylacetyl)piperidinecarboxylate is a useful research compound. Its molecular formula is C16H28N2O3 and its molecular weight is 296.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-(2-pyrrolidin-1-ylacetyl)piperidinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(2-pyrrolidin-1-ylacetyl)piperidinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl 4-(2-pyrrolidin-1-ylacetyl)piperidinecarboxylate

Molecular Formula

C16H28N2O3

Molecular Weight

296.40 g/mol

IUPAC Name

tert-butyl 4-(2-pyrrolidin-1-ylacetyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H28N2O3/c1-16(2,3)21-15(20)18-10-6-13(7-11-18)14(19)12-17-8-4-5-9-17/h13H,4-12H2,1-3H3

InChI Key

NXKNRVURLQCORI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CN2CCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tert-butyl 4-(2-bromoacetyl)piperidinecarboxylate (0.85 g, 2.8 mmol) was dissolved in tetrahydrofuran (8.5 mL), and the solution was mixed with pyrrolidine (0.46 mL, 5.6 mmol) and triethylamine (0.78 mL, 5.6 mmol) with stirring at room temperature, followed by stirring for twenty-four hours. The reaction mixture was mixed with diluted hydrochloric acid (0.5 mol/L, 27 mL) and washed with ethyl acetate. The aqueous layer was adjusted to be basic with an aqueous potassium hydroxide solution added under ice-cooling and was extracted with ethyl acetate. The organic layer was washed with brine, was dried over anhydrous sodium sulfate, and the solvent was distilled off. The residue was dried under reduced pressure and thereby yielded tert-butyl 4-(2-pyrrolidin-1-ylacetyl)piperidinecarboxylate (0.72 g, 87%).
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
solvent
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step Two
Quantity
0.78 mL
Type
reactant
Reaction Step Two
Quantity
27 mL
Type
reactant
Reaction Step Three

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